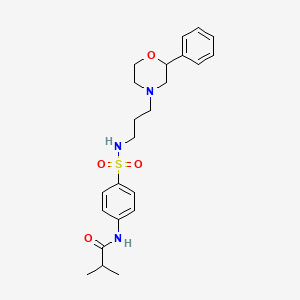

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been accomplished by a sequence of reactions using aniline as a starting compound . For instance, the synthesis of 2,2,2-trifluoro-N-(4-(N-(2-(trifluoromethyl)phenyl) sulfamoyl) phenyl) acetamide was achieved by adding a compound to a solution of 2-(trifluoromethyl)aniline in pyridine at room temperature .Molecular Structure Analysis

The molecular structure of this compound is unique and offers potential applications in drug development, molecular biology, and medicinal chemistry.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been characterized and analyzed by various methods such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

One significant scientific research application of compounds related to N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide involves the synthesis of novel compounds with potential antimicrobial properties. For instance, a study by Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, through a series of chemical reactions involving cyanoacetamide and various other agents, yielded derivatives with promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Antiviral and Psychoactive Substance Research

Another application is in the synthesis and characterization of psychoactive substances for potential therapeutic use. McLaughlin et al. (2017) investigated 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its structural isomers. These compounds, including phenylmorpholines, are explored for treatment options in areas such as obesity and drug dependence, highlighting the broad research interest in related chemical structures for developing new therapeutic agents (McLaughlin et al., 2017).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrases, enzymes involved in various physiological processes, represents another research area. Compounds structurally related to N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide have been studied for their inhibitory effects on different isozymes of carbonic anhydrase. Winum et al. (2003) synthesized a series of sulfamates and bis-sulfamates with potent inhibitory activities against cytosolic isozymes I and II and the tumor-associated isozyme IX. These inhibitors are of interest for developing new antitumor strategies, particularly for hypoxic tumors overexpressing CA IX (Winum et al., 2003).

Role in Cellular and Molecular Processes

The study of sulfatide, a molecule synthesized from ceramide, provides insights into its multifunctional roles across various biological fields, including the nervous system, insulin secretion, and immune system. Takahashi and Suzuki (2012) discussed how changes in sulfatide metabolism or expression can lead to diverse diseases, emphasizing the importance of understanding such compounds for therapeutic interventions (Takahashi & Suzuki, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been known to exhibit antifungal and antibacterial activities .

Mode of Action

It’s worth noting that sulfonamide derivatives, which this compound is a part of, are known to inhibit the growth of bacteria . They do this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid. By competing with PABA for the active site of the enzyme dihydropteroate synthase, sulfonamides prevent the production of dihydrofolic acid, a precursor of folic acid, thus inhibiting bacterial growth .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it’s plausible that it interferes with the folic acid synthesis pathway in bacteria, as described above .

Result of Action

Similar compounds have shown antifungal activity against certain fungi .

Action Environment

It’s worth noting that the compound’s water solubility may affect its distribution in the environment .

Propriétés

IUPAC Name |

2-methyl-N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-18(2)23(27)25-20-9-11-21(12-10-20)31(28,29)24-13-6-14-26-15-16-30-22(17-26)19-7-4-3-5-8-19/h3-5,7-12,18,22,24H,6,13-17H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWUHXUQDWZQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)